N'~3~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. This compound is characterized by the presence of a fluorobenzylidene group attached to a tetrahydrobenzothiophene ring through a carbohydrazide linkage. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N’-(3-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the condensation reaction between 3-fluorobenzaldehyde and 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation process . The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization.
Chemical Reactions Analysis
N’-(3-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N’-(3-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can be compared with other similar compounds, such as:
N’-(4-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide: This compound has a similar structure but with a fluorine atom at the 4-position instead of the 3-position.
N’-(3-chlorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide: This compound has a chlorine atom instead of a fluorine atom at the 3-position.
N’-(3,4-dimethoxybenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide: This compound has two methoxy groups at the 3 and 4 positions of the benzylidene ring.
These similar compounds may exhibit different biological activities and properties due to the variations in their chemical structures.
Properties
Molecular Formula |
C16H15FN2OS |
---|---|
Molecular Weight |
302.4g/mol |
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H15FN2OS/c17-12-5-3-4-11(8-12)9-18-19-16(20)14-10-21-15-7-2-1-6-13(14)15/h3-5,8-10H,1-2,6-7H2,(H,19,20)/b18-9+ |
InChI Key |
FXGPZKOMGUCXQE-GIJQJNRQSA-N |
SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN=CC3=CC(=CC=C3)F |
Isomeric SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.